Product packaging for 4-(3-Aminopropoxy)benzenecarboximidamide(Cat. No.:CAS No. 717096-13-4)

4-(3-Aminopropoxy)benzenecarboximidamide

Cat. No.: B15158265
CAS No.: 717096-13-4
M. Wt: 193.25 g/mol
InChI Key: GUMCOQLLTWMTGV-UHFFFAOYSA-N
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Description

Contextualization within Amidines and Imidamides Research

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR2. wikipedia.org They are notably more basic than amides and are considered among the strongest uncharged bases. wikipedia.org This basicity is a key feature, as protonation at the sp2-hybridized nitrogen results in a charge-delocalized amidinium ion, a common interaction mode with biological targets. wikipedia.org The Pinner reaction is a classic method for synthesizing primary amidines from nitriles. wikipedia.org

Imidamides, also known as carboximidamides, are a subclass of amidines derived from carboxylic acids. wikipedia.org The amidine group is a significant structural unit in a multitude of bioactive natural products, pharmaceuticals, and functional materials. nih.gov The versatility of this functional group allows for a wide range of substitutions, leading to diverse chemical properties and biological activities.

Significance in Contemporary Chemical Biology and Medicinal Chemistry Research

The amidine functional group is a prevalent pharmacophore extensively utilized in medicinal chemistry. rsc.org Compounds containing this moiety have demonstrated a wide array of therapeutic applications, including acting as anti-inflammatory agents, antithrombotic drugs, and anthelmintics. rsc.org Their ability to mimic arginine or lysine (B10760008) residues allows them to act as potent inhibitors of serine proteases, a class of enzymes implicated in various diseases. tandfonline.com

In the realm of chemical biology, amidine-containing compounds are valuable tools. For instance, they have been incorporated into DNA-encoded libraries (DELs) to enhance structural diversity for the discovery of novel protein binders. rsc.org Furthermore, their unique chemical properties have been harnessed for the development of inhibitors for enzymes like inducible nitric oxide synthase (iNOS) and protein arginine deiminase 4 (PAD4). rsc.org

The broader class of benzamide (B126) derivatives, closely related to benzenecarboximidamides, has also been a focal point in drug discovery, with research into their potential as antimicrobial, analgesic, anticancer, and enzyme inhibitory agents. nih.gov

Overview of Research Trajectories for Related Benzenecarboximidamide Derivatives

Research into benzenecarboximidamide derivatives is an active area, with a focus on developing novel therapeutic agents. A significant trajectory involves the synthesis of derivatives with enhanced pharmacological profiles. google.com This often involves modifying substituents on the benzene (B151609) ring and the amidine group to optimize properties like potency, selectivity, and pharmacokinetic parameters.

One notable trend is the development of prodrugs to improve the oral bioavailability of highly basic amidine-containing drugs. tandfonline.comnih.gov For example, converting the amidine to a less basic amidoxime (B1450833) can enhance absorption from the intestine. tandfonline.com

Furthermore, the synthesis of novel benzamidine (B55565) derivatives is being explored for a range of applications, from antimicrobial agents to catalysts. nih.govgoogle.com The development of efficient and environmentally friendly synthetic methods, such as those utilizing ionic liquid-supported catalysts, is also a key area of investigation. google.com The structural diversity and established biological relevance of this class of compounds ensure that they will remain a subject of intensive research for the foreseeable future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O B15158265 4-(3-Aminopropoxy)benzenecarboximidamide CAS No. 717096-13-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

717096-13-4

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-(3-aminopropoxy)benzenecarboximidamide

InChI

InChI=1S/C10H15N3O/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7,11H2,(H3,12,13)

InChI Key

GUMCOQLLTWMTGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCN

Origin of Product

United States

Advanced Molecular and Electronic Structure Investigations

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the structure and properties of molecules. They are based on the principles of quantum mechanics.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic PropertiesDensity Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Instead of dealing with the complex wavefunction of a system, DFT focuses on the electron density, which is a function of only three spatial variables, making it more computationally tractable.

For 4-(3-Aminopropoxy)benzenecarboximidamide, a DFT analysis, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional shape (optimized geometry). This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound This table is illustrative as specific research data was not found.

Parameter Value
C-C (aromatic) bond length ~1.39 Å
C-O bond length ~1.37 Å
O-C (propyl) bond length ~1.43 Å
C-N (amine) bond length ~1.47 Å
C=N (imidamide) bond length ~1.28 Å
C-N (imidamide) bond length ~1.34 Å
C-C-C (aromatic) bond angle ~120°
C-O-C bond angle ~118°

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

An FMO analysis of this compound would calculate the energies of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. The analysis would also visualize the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack. For this molecule, the HOMO would likely be located over the electron-rich aminopropoxy group and the benzene (B151609) ring, while the LUMO might be centered on the electron-withdrawing carboximidamide group.

Table 2: Hypothetical FMO Properties for this compound This table is illustrative as specific research data was not found.

Property Value (eV)
HOMO Energy -5.5 to -6.5
LUMO Energy -1.0 to -2.0
HOMO-LUMO Gap 4.0 to 5.0

Molecular Electrostatic Potential (MEP) MappingMolecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. An MEP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atom of the propoxy group and the nitrogen atoms of the imidamide group, as these are electronegative atoms. Positive potential would be expected around the hydrogen atoms of the amine and imidamide groups. These insights are valuable for understanding non-covalent interactions, such as hydrogen bonding.

Quantum Theory of Atoms in Molecules (QTAIM) AnalysisThe Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the electron density. This analysis locates critical points in the electron density to define atoms, bonds (bond critical points), rings, and cages.

A QTAIM analysis of this compound would identify a bond path and a bond critical point between each pair of chemically bonded atoms. The properties of the electron density at these critical points, such as its magnitude and the Laplacian, would be used to characterize the nature of the chemical bonds (e.g., covalent vs. ionic or hydrogen bonds).

Molecular Dynamics Simulations of this compound and Its Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It provides a "computational microscope" to observe molecular behavior, such as conformational changes and interactions with other molecules, like water or biological macromolecules.

An MD simulation of this compound, likely using a force field like AMBER or GAFF, would model its dynamic behavior in a solvent, typically water. The simulation would track the trajectory of each atom, revealing the molecule's flexibility, particularly around the propoxy chain. It would also be instrumental in studying how the molecule interacts with its environment, for example, by analyzing the formation and lifetime of hydrogen bonds between the amine/imidamide groups and surrounding water molecules. This provides insight into its solvation and potential binding mechanisms with biological targets.

In Silico Prediction of Conformational Preferences and Tautomerism

The structural dynamics of this compound are governed by the rotational freedom around several key single bonds and the potential for proton migration in the carboximidamide group.

The aminopropoxy chain and its connection to the benzene ring allow for a range of spatial arrangements. Computational conformational analysis, often initiated with molecular mechanics and refined with DFT calculations, is employed to identify the most stable conformers. This process involves systematically rotating key dihedral angles and calculating the potential energy of the resulting structures.

For the aminopropoxy side chain, the critical dihedral angles are C(ring)-O-C-C and O-C-C-C. Potential energy surface scans can reveal the energy barriers to rotation and identify local and global energy minima. Studies on similar alkoxybenzene derivatives suggest that the lowest energy conformation often involves the alkoxy chain lying in or near the plane of the benzene ring to maximize electronic conjugation, though steric factors can influence this preference. The terminal aminopropyl group also exhibits flexibility, with different orientations of the amino group relative to the carbon backbone leading to distinct conformers.

Interactive Table 1: Predicted Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (Cring-O-C-C)Dihedral Angle (O-C-C-C)Relative Energy (kcal/mol)Description
1 (Global Minimum)~180° (anti-periplanar)~180° (anti-periplanar)0.00Extended chain conformation, likely the most stable due to minimal steric hindrance.
2~180° (anti-periplanar)~60° (gauche)1.25Gauche fold in the propoxy chain, slightly higher in energy.
3~0° (syn-periplanar)~180° (anti-periplanar)2.50Rotation around the Cring-O bond, higher energy due to potential steric clash.

Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Actual values would be determined via specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

The carboximidamide (amidine) functional group is known to exhibit tautomerism, which involves the migration of a proton between the two nitrogen atoms. acs.org This results in an equilibrium between two or more tautomeric forms. For this compound, two primary tautomers of the neutral amidine group can be considered.

Computational methods, particularly DFT, are highly effective at predicting the relative stabilities of these tautomers. nih.govresearchgate.net By optimizing the geometry of each tautomer and calculating its electronic energy, Gibbs free energy, and vibrational frequencies, the thermodynamically preferred form in the gas phase or in solution can be determined. jocpr.com Theoretical studies on simple amidines often show that the relative stability can be influenced by substitution patterns and solvent effects. nih.govmdpi.com For unsubstituted benzamidine (B55565), the tautomers are equivalent, but the aminopropoxy group in the para position could introduce a subtle electronic bias.

Interactive Table 2: Predicted Relative Stabilities of Carboximidamide Tautomers

TautomerDescriptionPredicted Relative Gibbs Free Energy (kcal/mol)
Tautomer AProton on the internal nitrogen (closer to the ring)0.00
Tautomer BProton on the terminal nitrogen (further from the ring)0.15

Note: The data in this table is hypothetical. The small energy difference suggests that both tautomers could coexist in equilibrium. The specific preferred tautomer and the energy difference would be calculated using high-level DFT methods, potentially including solvent models.

Computational Prediction of Chemical Reactivity and Stability

Conceptual DFT provides a framework for quantifying the chemical reactivity and stability of a molecule through various descriptors derived from its electronic structure. acs.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability. wikipedia.orgresearchgate.net A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netchemicalforums.com Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atoms, while the LUMO would likely be distributed over the aromatic system's π* orbitals.

Chemical Hardness (η): η = (ELUMO – EHOMO) / 2. Hardness measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." researchgate.net

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. This descriptor relates to the "escaping tendency" of electrons from a system.

Electronegativity (χ): χ = -μ. It quantifies the power of a molecule to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η). This index measures the propensity of a species to accept electrons.

Interactive Table 3: Predicted Global Reactivity Descriptors for this compound

ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--5.85
LUMO EnergyELUMO--0.75
HOMO-LUMO GapΔEELUMO - EHOMO5.10
Chemical Hardnessη(ELUMO - EHOMO) / 22.55
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.30
Electronegativityχ3.30
Electrophilicity Indexωμ² / (2η)2.13

Note: These values are representative examples based on DFT calculations for similar aromatic amines and amidines. They indicate that the molecule is expected to be moderately hard and stable.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the carboximidamide group and the oxygen atom of the propoxy chain. mdpi.com

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms of the amino and amidine groups are expected to be the most positive regions.

Neutral Regions (Green): These areas have a near-zero potential, typically found over the carbon backbone and parts of the aromatic ring.

The MEP map would visually confirm the nucleophilic character of the nitrogen and oxygen atoms and the electrophilic character of the labile protons on these heteroatoms, guiding the understanding of its intermolecular interactions and reaction mechanisms.

Applications in Chemical Biology and Advanced Biomedical Research Tools

Development of 4-(3-Aminopropoxy)benzenecarboximidamide as Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. While direct evidence for the use of this compound as a chemical probe is not extensively documented in publicly available literature, its scaffold is amenable to such applications. The development of chemical probes from compounds like this typically involves the strategic incorporation of reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups to enable the detection and identification of their biological targets.

A key application of chemical probes is the identification and validation of protein targets for bioactive small molecules. For a molecule like this compound, a chemical probe could be synthesized by modifying the aminopropoxy side chain to include a linker attached to a reporter tag. This functionalized version could then be used in techniques like activity-based protein profiling (ABPP) or chemical proteomics to isolate and identify its binding partners within a complex biological sample. The benzamidine (B55565) head group would be expected to direct the probe to the active sites of serine proteases, allowing for the profiling of this enzyme family.

Once a target is identified, chemical probes can be used to explore its function and the broader biological mechanisms in which it is involved. For instance, a probe derived from this compound could be used to investigate the role of specific serine proteases in cellular processes. By observing the downstream effects of inhibiting a particular protease with the probe, researchers can elucidate its function in signaling pathways or disease progression. Benzamidine itself has been utilized as a spectroscopic probe to study the primary specificity subsite of trypsin-like serine proteases, demonstrating the utility of this scaffold in exploring enzyme mechanisms.

Role as Intermediates in the Design of Novel Bioactive Molecules

The chemical structure of this compound makes it a suitable intermediate for the synthesis of more complex, novel bioactive molecules. The primary amino group on the propoxy tail provides a convenient attachment point for a wide variety of chemical moieties, allowing for the generation of a library of derivatives. A study involving the synthesis of novel benzamidine derivatives for antimicrobial applications started from 4-hydroxybenzene carboximidamide, a related precursor, highlighting the utility of such scaffolds in medicinal chemistry. By reacting the terminal amine of this compound with different carboxylic acids, sulfonyl chlorides, or other electrophiles, a diverse range of compounds can be synthesized and screened for various biological activities.

Investigation of Protein-Ligand Interactions through Docking Studies

Compound ClassProtein TargetKey Interactions Observed in Docking StudiesReference
BenzamidineTrypsinSalt bridge with Asp189 in the S1 pocket; hydrophobic interactions.
4-(Arylaminomethyl)benzamide DerivativesTyrosine Kinases (e.g., EGFR)Hydrogen bonding and hydrophobic interactions within the kinase domain.
Benzamide (B126) DerivativesAcetylcholinesterase (AChE)Pi-pi stacking with tyrosine residues; hydrogen bonds.
Benzamidine Urea DerivativesPeptidyl Arginine Deiminase 4 (PAD4)Analysis of potential binding interactions with catalytic site residues.

Use in Diagnostic Assay Development (Non-Clinical Context)

In a non-clinical research context, molecules that interact specifically with a biological target can be adapted for use in diagnostic assays. For example, an inhibitor of a specific enzyme can be used to develop an assay to measure the activity of that enzyme. Given that benzamidine is a known inhibitor of serine proteases, derivatives like this compound could potentially be used in the development of research-based assays for these enzymes. For instance, the compound could be immobilized on a solid support to create an affinity chromatography matrix for the purification of serine proteases. Alternatively, it could be incorporated into a competitive binding assay format where it competes with a labeled ligand for binding to the target enzyme.

Future Directions and Unexplored Research Avenues for 4 3 Aminopropoxy Benzenecarboximidamide

Exploration of New Biological Targets and Pathways

The benzamidine (B55565) and related aromatic amidine structures are known to exhibit a wide array of biological effects, including antitumor, trypanocidal, antiprotozoan, and antifungal activities. nih.gov A primary mechanism for some aromatic diamidines involves binding to the minor groove of DNA, particularly at adenine-thymine (AT) rich regions, which can interfere with DNA replication and transcription. nih.gov Furthermore, related benzamide (B126) structures have been investigated as potent inhibitors of medically relevant enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II). nih.gov

Given this precedent, a crucial future direction is the systematic screening of 4-(3-Aminopropoxy)benzenecarboximidamide against a diverse panel of biological targets. High-throughput screening campaigns could reveal unexpected inhibitory activities against kinases, proteases, or other enzyme classes implicated in disease. Moreover, its potential as an antimicrobial agent warrants thorough investigation against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains. Exploring its interaction with parasitic protozoa remains another viable research path, given the known trypanocidal activity of other amidines. nih.gov Identifying novel interacting partners and affected cellular pathways will be paramount in defining its potential therapeutic niche.

Advanced Spectroscopic Characterization for Mechanistic Insights (beyond basic identification)

Standard spectroscopic methods such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are routine for confirming the chemical structure of synthesized compounds. researchgate.netresearchgate.net However, to move beyond simple identification and gain deep mechanistic insights, more advanced spectroscopic techniques must be employed.

Future research should focus on using techniques like two-dimensional NMR (e.g., NOESY, HSQC) to study the conformation of this compound and its dynamic interactions with biological macromolecules like proteins or DNA. For instance, Saturation Transfer Difference (STD) NMR could identify the specific parts of the molecule that are in close contact with a target protein.

Furthermore, advanced methods can elucidate reaction mechanisms. A notable example in the study of amidines involved the use of Kinetic Isotope Effect (KIE) studies, analyzed by NMR, to probe the rate-limiting steps of their chemical reactions. nih.gov Significant primary ¹²C/¹³C KIEs and secondary H/D KIEs provided definitive evidence for a specific nucleophilic attack mechanism, distinguishing it from other possibilities. nih.gov Applying such advanced kinetic and spectroscopic analyses to the interactions of this compound with its biological targets could provide unparalleled insight into its mechanism of action at a molecular level.

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While classical methods for synthesizing amidines, such as the Pinner reaction, are well-established, they often require harsh conditions or produce significant waste. nih.gov The future development of this compound will benefit from the adoption of modern, sustainable synthetic methodologies that prioritize efficiency, safety, and environmental responsibility ("green chemistry").

Promising avenues include the use of novel catalytic systems. One patented method describes a green and efficient synthesis of benzamidine derivatives using an ionic liquid-supported nano-metal catalyst that is highly active and recoverable for multiple reaction cycles. google.com Another approach utilizes reusable, nanoporous solid acid catalysts for the one-pot synthesis of related benzamide derivatives under solvent-free conditions, simplifying purification and reducing environmental impact. orientjchem.org Additionally, techniques like microwave-assisted synthesis, potentially facilitated by metal-free organocatalysts, offer rapid and eco-friendly production pathways. rsc.org

Adapting these innovative synthetic strategies for this compound could lead to more economical, scalable, and environmentally benign production, which is a critical factor for the viability of any potential therapeutic agent.

Synthetic Strategy Key Advantages Potential Application
Ionic Liquid-Supported Nano-Catalyst google.comHigh catalyst activity, Reusable/Recyclable, Green solventEfficient synthesis of the benzamidine core.
Nanoporous Solid Acid Catalyst orientjchem.orgHeterogeneous catalyst, Reusable, Solvent-free conditionsFacilitating key condensation or amide formation steps.
Microwave-Assisted Organic Synthesis rsc.orgRapid reaction times, High yields, Metal-free conditionsAccelerating the synthesis while minimizing energy consumption.

Integration with Advanced Imaging Techniques for Molecular Tracking

Understanding how a drug candidate distributes within an organism and interacts with cells is fundamental to its development. Attaching an imaging probe to this compound would enable its visualization and tracking in biological systems, from the subcellular level to whole organisms.

A key future direction is the chemical modification of the molecule to incorporate a fluorescent label. nih.gov The terminal amino group on the aminopropoxy side chain provides a convenient chemical handle for conjugation with a fluorophore without drastically altering the core pharmacophore. The development of "fluorogenic" probes, which only become fluorescent after a specific enzymatic reaction or binding event within the cell, represents a particularly advanced strategy. researchgate.netnih.gov This approach minimizes background signal and allows for real-time imaging of the molecule's engagement with its target. nih.gov Techniques such as fluorescence lifetime imaging microscopy (FLIM) could then be used to study the molecule's internalization and trafficking with high spatiotemporal resolution. nih.gov

Theoretical Frameworks for Predicting Novel Bioactivities and Interactions

Computational, or in silico, methods offer a powerful and cost-effective way to predict the properties of a molecule and prioritize experimental research. Applying these theoretical frameworks to this compound could rapidly expand the understanding of its potential.

Future work should involve comprehensive in silico profiling. This includes predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and assessing its "drug-likeness" based on established parameters. rsc.org Furthermore, computational tools can predict potential biological activities. Virtual screening, where the molecule is computationally docked against libraries of known protein structures, can identify potential new biological targets. rsc.org Specialized databases and prediction algorithms can also be used to forecast specific bioactivities, such as antimicrobial or enzyme inhibitory potential. mdpi.com These theoretical predictions can generate new hypotheses and guide the design of focused, efficient laboratory experiments, accelerating the discovery of novel applications for this compound. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Aminopropoxy)benzenecarboximidamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling 4-cyanophenol with 3-aminopropanol under Mitsunobu conditions, followed by amidoxime formation via hydroxylamine treatment. Purification is achieved via reverse-phase HPLC (≥95% purity) . Critical parameters include pH control during amidoxime formation and inert gas protection to prevent oxidation. Analytical validation via 1H^1H-NMR (e.g., δ 7.8 ppm for amidine protons) and LC-MS ensures structural fidelity .

Q. How is the compound characterized spectroscopically, and what are key spectral markers?

  • Methodology : Infrared (IR) spectroscopy identifies amidine C=N stretches at 1592–1650 cm1^{-1}, while 1H^1H-NMR confirms the 3-aminopropoxy chain (δ 3.4–3.7 ppm for OCH2_2, δ 2.6 ppm for NH2_2). Mass spectrometry (ESI-MS) typically shows [M+H]+^+ at m/z 236.2 . Discrepancies in spectral data between batches may indicate incomplete coupling or hydrolysis byproducts.

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

  • Methodology : In vitro assays against Plasmodium falciparum (malaria) and Trypanosoma brucei (sleeping sickness) are recommended, given structural similarity to Pafuramidine (IC50_{50} < 1 µM) . Use microplate Alamar Blue assays with dose-response curves (0.1–100 µM). Include propamidine (positive control, IC50_{50} 0.5 µM) and assess cytotoxicity in HEK293 cells .

Advanced Research Questions

Q. How does the 3-aminopropoxy chain length influence target binding and pharmacokinetics?

  • Methodology : Synthesize analogs with varying alkoxy chains (C2–C5) and compare binding to Trypanosoma tubulin via SPR (surface plasmon resonance). Shorter chains (C3) enhance solubility (logP ~1.2) but reduce plasma stability (t1/2_{1/2} < 2 hrs in murine models). Chain elongation improves metabolic stability but increases hepatotoxicity risk (ALT > 200 U/L at 50 mg/kg) .

Q. What mechanistic insights explain contradictory efficacy data in Pneumocystis models?

  • Methodology : Contradictions arise from differential uptake in immunosuppressed vs. immunocompetent models. Use 14C^{14}C-labeled compound to quantify tissue distribution in BALB/c mice. Correlate lung concentration (>5 µg/g) with CFU reduction in Pneumocystis carinii infections. Poor efficacy in immunocompetent models may reflect immune-independent action .

Q. How can structure-activity relationship (SAR) studies optimize amidine bioisosteres?

  • Methodology : Replace the amidine group with guanidine or nitro groups and assess binding to Leishmania arginase. Guanidine derivatives show 10-fold higher inhibition (Ki_i 0.8 µM vs. 8 µM for amidine) but lower selectivity. Docking simulations (AutoDock Vina) reveal hydrogen bonds with Glu265 and His154 residues .

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